8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with the molecular formula C12H16N4O2S and a molecular weight of 280.35.
Preparation Methods
The synthesis of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves several steps. The synthetic routes typically include the reaction of appropriate purine derivatives with prop-2-enylsulfanyl and propyl groups under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the prop-2-enylsulfanyl group with other functional groups.
Scientific Research Applications
8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in industry, it may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as 3-Methyl-8-(3-phenyl-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione . While both compounds share a similar purine core structure, the differences in their substituent groups can lead to variations in their chemical properties and biological activities. The unique combination of substituents in this compound may confer specific advantages or applications that distinguish it from other related compounds .
Properties
IUPAC Name |
3-methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h5H,2,4,6-7H2,1,3H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSVHUSNQXORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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